Tinoridine is a thienopyridine derivative classified as a non-steroidal anti-inflammatory drug (NSAID) National Institutes of Health, [PubChem: )]. While not yet widely used clinically, research is exploring its potential applications in various areas:
Tinoridine is a chemical compound classified as a non-steroidal anti-inflammatory agent. Its chemical formula is C₁₇H₂₀N₂O₂S, and it is also known by its synonym, Y-3642 hydrochloride. This compound exhibits a range of pharmacological effects, including analgesic (pain-relieving), antipyretic (fever-reducing), and platelet-inhibitory actions. Tinoridine functions by inhibiting the synthesis of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions .
The biological activity of Tinoridine is primarily linked to its role as an anti-inflammatory agent. Research has demonstrated that it exhibits protective effects against hepatotoxicity induced by carbon tetrachloride, suggesting that its anti-peroxidative action may be significant in mitigating liver damage . Furthermore, Tinoridine's ability to inhibit the synthesis of inflammatory mediators contributes to its effectiveness in treating conditions characterized by pain and inflammation .
Tinoridine can be synthesized through various chemical pathways. While specific detailed methods are not extensively documented in the available literature, it typically involves multi-step organic synthesis techniques that may include reactions such as amination, sulfonation, and esterification. The precise conditions and reagents used can vary based on the desired purity and yield of the final product.
Tinoridine has several applications in medical settings due to its anti-inflammatory properties. It is primarily used for treating inflammatory conditions and pain management. Its ability to inhibit platelet aggregation also suggests potential applications in cardiovascular health, where reducing inflammation may benefit patients at risk of thrombotic events .
Interaction studies involving Tinoridine have highlighted its potential effects on other medications. For instance, it has been observed to affect the pharmacokinetics of Abacavir by decreasing its excretion rate. Such interactions are critical for clinicians to consider when prescribing Tinoridine alongside other therapeutic agents to avoid adverse effects or reduced efficacy .
Several compounds share structural or functional similarities with Tinoridine. These include:
| Compound | Type | Key Properties | Unique Aspects |
|---|---|---|---|
| Tinoridine | Non-steroidal anti-inflammatory agent | Analgesic, antipyretic, platelet-inhibitory | Anti-peroxidative action |
| Ibuprofen | Non-steroidal anti-inflammatory drug | Analgesic, antipyretic | Commonly used over-the-counter |
| Naproxen | Non-steroidal anti-inflammatory drug | Long-lasting analgesic effect | Longer half-life than Tinoridine |
| Diclofenac | Non-steroidal anti-inflammatory drug | Potent anti-inflammatory | Higher risk of gastrointestinal issues |
Tinoridine stands out due to its specific action against oxidative stress and hepatotoxicity, which may not be as pronounced in other similar compounds. Its unique pharmacological profile makes it a valuable candidate for further research and potential therapeutic applications in both inflammation and oxidative stress-related conditions.
The Gewald reaction has emerged as the most versatile and convergent method for synthesizing tinoridine and related 2-aminothiophene derivatives. The classical Gewald approach involves a three-component condensation of carbonyl compounds, active methylene compounds, and elemental sulfur in the presence of a base. For tinoridine specifically, the reaction employs N-benzyl-4-piperidone as the carbonyl component, ethyl acetoacetate as the active methylene substrate, and elemental sulfur under optimized conditions.
Recent optimization studies have demonstrated the effectiveness of piperidinium borate systems as truly catalytic alternatives to stoichiometric base conditions. The piperidinium borate catalyst functions through a conjugate acid-base mechanism, where the piperidinium cation protonates the carbonyl group of the ketone to generate a carbocation, while the borate anion abstracts a proton from the active methylene compound. This catalytic approach has achieved excellent yields for tinoridine synthesis while offering significant advantages in catalyst recyclability and reusability.
The proposed mechanism for tinoridine formation begins with Knoevenagel condensation as the initial step. The piperidinium cation protonates the carbonyl group of N-benzyl-4-piperidone, generating a carbocation that is subsequently attacked by the carbanion formed from ethyl acetoacetate. The resulting intermediate undergoes dehydration to produce the Knoevenagel product, which then reacts with elemental sulfur through a complex addition and cyclization sequence.
Microwave irradiation has been demonstrated to enhance both reaction yields and reduce reaction times significantly. The application of microwave heating to Gewald reactions has proven particularly beneficial for thienopyridine synthesis, allowing for more efficient heating and improved mass transfer. Studies have shown that microwave-assisted conditions can reduce reaction times from hours to minutes while maintaining or improving product yields.
The development of efficient catalytic systems for thienopyridine synthesis has focused on several key approaches, including Lewis acid catalysis, base-promoted reactions, and metal-free protocols. Copper triflate has demonstrated effectiveness as a catalyst for three-component reactions involving thienopyridines, particularly in the synthesis of spirooxindole derivatives. The copper-catalyzed approach operates under mild room temperature conditions and has shown broad substrate scope.
Potassium hydroxide catalysis represents another significant approach for thienopyridine synthesis. The base-catalyzed method involves the reaction of aldehydes with cyanothioacetamide and phenacyl thiocyanate, producing dihydrothiophene derivatives in good yields. The reaction mechanism proceeds through Michael-type addition followed by intramolecular cyclization. Reaction conditions typically employ ethanol as solvent with aqueous potassium hydroxide, allowing for mild reaction temperatures and straightforward product isolation.
Metal-free synthetic protocols have gained attention for their environmental benefits and operational simplicity. These methods often employ organocatalysts or utilize the inherent reactivity of the substrate molecules. Site-selective carbon-hydrogen bond thiolation and cyclization approaches using potassium ethyl xanthate as sulfur source have shown high selectivity for thienopyridine formation. These metal-free conditions avoid potential metal contamination issues and offer advantages for pharmaceutical applications.
The optimization of reaction conditions has revealed several critical parameters affecting yield and selectivity. Temperature control is crucial, with most effective reactions occurring between 80-200 degrees Celsius depending on the specific catalyst system. Solvent selection significantly impacts reaction outcomes, with ethanol-water mixtures proving particularly effective for many catalytic systems. The molar ratios of reactants require careful optimization, with equimolar amounts of carbonyl and active methylene components typically providing optimal results.
The structural modification of tinoridine and related thienopyridine compounds has focused on several key areas of the molecular framework. The benzyl substituent at the 6-position of the tetrahydrothienopyridine core represents a critical structural element that can be systematically modified to alter biological activity. Substitution patterns on the benzyl ring, including methyl, chloro, and methoxy groups, have been extensively explored.
Extension of the alkyl chain connecting the aromatic ring to the thienopyridine core has yielded significant insights into structure-activity relationships. Phenylethyl derivatives, which extend the chain by one carbon unit compared to the benzyl analogs, have been synthesized and evaluated. These modifications allow for exploration of binding interactions within lipophilic pockets of target proteins. The synthesis of N-phenylethyl thieno[2,3-b]naphthyridine derivatives has been accomplished using established methods involving sodium ethoxide and ethyl formate for enolate formation.
Functional group modifications at the 2-amino position have revealed important structure-activity relationships. The incorporation of various substituents on the amino group, including acyl groups and heterocyclic rings, has been systematically investigated. Morpholine-containing derivatives have shown particularly promising biological activity profiles. The 2-amino group can also be converted to benzalimino derivatives through condensation reactions with aldehydes.
The carboxylic acid ester functionality at the 3-position provides another site for structural modification. Variations in the ester alkyl group, including methyl, ethyl, and higher alkyl chains, allow for fine-tuning of molecular properties. The ester group can also be converted to carboxamide derivatives through amidation reactions. These modifications significantly impact both the physicochemical properties and biological activity of the resulting compounds.
Thienopyrimidine analogs represent another important class of structural modifications. These compounds incorporate an additional nitrogen atom into the pyridine ring, fundamentally altering the electronic properties of the heterocyclic system. The synthesis of such analogs typically involves multi-step sequences starting from appropriate aminothiophene precursors. Pyridothienopyrimidine derivatives have been prepared through reactions with formamide and subsequent cyclization reactions.
The development of saturated ketone and allylic alcohol derivatives has provided insights into the importance of functional group flexibility. Alpha-beta-unsaturated ketone intermediates can be selectively reduced using cerium chloride and sodium borohydride to provide allylic alcohols. These modifications allow for the incorporation of additional hydrogen bonding capabilities and altered conformational preferences. The resulting compounds have demonstrated enhanced anti-proliferative activity compared to their precursors.
While traditional NSAIDs primarily inhibit COX enzymes to block prostaglandin synthesis, Tinoridine demonstrates COX-independent anti-inflammatory effects. Studies suggest that Tinoridine modulates transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which regulate pro-inflammatory cytokine production [2]. For example, Tinoridine stabilizes lysosomal membranes, preventing the release of hydrolytic enzymes like cathepsins and phospholipases that amplify inflammation [5]. This biomembrane stabilization reduces tissue damage by limiting lysosomal enzyme leakage into the cytoplasm, a mechanism distinct from prostaglandin synthesis inhibition [5].
Table 1: Comparison of COX-Dependent and COX-Independent Anti-Inflammatory Mechanisms
| Mechanism | COX-Dependent NSAIDs | Tinoridine (COX-Independent) |
|---|---|---|
| Primary Target | COX-1/COX-2 enzymes | Lysosomal membranes |
| Key Effect | Reduced prostaglandins | Inhibited enzyme release |
| Downstream Impact | Pain/fever relief | Reduced tissue damage |
| Transcription Factors | Not directly targeted | NF-κB, AP-1 suppression |
This dual action positions Tinoridine as a candidate for inflammatory conditions where COX inhibitors exhibit limited efficacy [2] [5].
Tinoridine exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) such as hydroxyl radicals ($$ \cdot\text{OH} $$) and inhibiting lipid peroxidation. In vitro studies demonstrate that Tinoridine (5–100 μM) concentration-dependently suppresses ascorbic acid-induced lipid peroxide formation in renal cells [6]. This antiperoxidative effect is critical in mitigating oxidative stress, a driver of chronic inflammation and tissue degeneration.
Table 2: Radical Scavenging Efficacy of Tinoridine
| Assay Model | Concentration Range | ROS Scavenged | Reduction in Lipid Peroxides |
|---|---|---|---|
| Renin granule fraction | 5–100 μM | Hydroxyl | 40–75% |
| Liver lysosomes | 30 μM | Superoxide | 50% |
By neutralizing ROS and preserving cellular redox balance, Tinoridine protects membranes and proteins from oxidative damage, a property relevant to conditions like intervertebral disc degeneration [3] [6].
Tinoridine activates the Nrf2 pathway, a master regulator of antioxidant defense systems. Molecular docking studies reveal high binding affinity between Tinoridine and Nrf2, promoting its nuclear translocation and subsequent upregulation of glutathione peroxidase 4 (GPX4), a key enzyme in ferroptosis suppression [3]. In nucleus pulposus cells, Tinoridine rescues RSL3-induced ferroptosis by enhancing GPX4 activity and restoring glutathione (GSH) levels [3].
Table 3: Nrf2 Activation and Ferroptosis Markers
| Parameter | Tinoridine Treatment | Control (RSL3-Induced) |
|---|---|---|
| Nrf2 nuclear translocation | 2.5-fold increase | Baseline |
| GPX4 activity | 80% restoration | 30% of normal |
| Lipid ROS levels | 45% reduction | 200% increase |
Nrf2 knockdown abolishes Tinoridine’s protective effects, confirming its dependency on this pathway [3]. This mechanism is particularly promising for treating ferroptosis-driven pathologies, such as degenerative disc disease [3] [4].
Tinoridine’s anti-inflammatory action is partly attributed to lysosomal membrane stabilization, which prevents the release of cathepsins, phospholipases, and other proteolytic enzymes. In rat liver lysosomes, Tinoridine (30 μM) inhibits phospholipase C-induced enzyme release by 60%, maintaining lysosomal integrity [5] [6]. This stabilization reduces extracellular matrix degradation and limits inflammatory cascades initiated by lysosomal contents.
Table 4: Lysosomal Enzyme Regulation by Tinoridine
| Enzyme | Release Inhibition (%) | Model System |
|---|---|---|
| Cathepsin B | 55 | Rat liver lysosomes |
| Phospholipase A2 | 65 | Renal granule fraction |
| β-Glucuronidase | 50 | In vitro assay |
By preserving lysosomal integrity, Tinoridine mitigates tissue damage in acute inflammation and chronic degenerative conditions [5] [6].
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